molecular formula C18H25N5O4 B8749681 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-methoxypropionyl) piperazine

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-methoxypropionyl) piperazine

Cat. No.: B8749681
M. Wt: 375.4 g/mol
InChI Key: AHDHPRYJQVCUOL-UHFFFAOYSA-N
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Description

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-methoxypropionyl) piperazine is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-methoxypropan-1-one

InChI

InChI=1S/C18H25N5O4/c1-25-9-4-16(24)22-5-7-23(8-6-22)18-20-13-11-15(27-3)14(26-2)10-12(13)17(19)21-18/h10-11H,4-9H2,1-3H3,(H2,19,20,21)

InChI Key

AHDHPRYJQVCUOL-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3-methoxypropionyl) piperazine (6.4 g) and 2-chloro-4-amino-6,7-dimethoxyquinazoline (8.9 g) in 100 ml of isoamylalchohol is refluxed with stirring for 6 hours. The reaction mixture is cooled at room temperature for 12 hours. The crystallized product is separated and wet recrystallized by dissolving in warm methanol, with the subsequent addition of ether to the beginning of turbidity. The yield is 13.4 g of the title compound in the form of a hydrochloride monohydrate, which melts at 268°-272° C. with decomposition. Another crystallization from a methanol-ether mixture yields the analytically pure product melting at 273°-278° C. with decomposition.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One

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